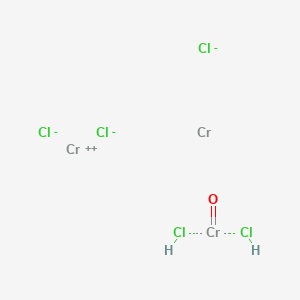
Chromium;chromium(2+);oxochromium;trichloride;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;chromium(2+);oxochromium;trichloride;dihydrochloride is a complex compound involving multiple oxidation states of chromium. Chromium is a transition metal belonging to group 6 of the periodic table. It is known for its various oxidation states, primarily +2, +3, and +6, which contribute to its diverse chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(II) chloride can be synthesized by reducing chromium(III) chloride with zinc in an acidic medium. The resulting bright blue solution of chromium(II) chloride is stable at neutral pH . Chromium(III) chloride can be obtained by dissolving elemental chromium in acids like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of chromium compounds often involves the reduction of chromium ores. For example, chromium(III) oxide can be produced by heating chromium(III) hydroxide . The production of chromium(II) compounds is less common due to their tendency to oxidize to chromium(III) derivatives in air .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium compounds undergo various types of reactions, including oxidation, reduction, and substitution. For instance, chromium(III) ions can be oxidized to chromium(VI) using strong oxidizing agents like potassium permanganate . Chromium(II) compounds can be oxidized to chromium(III) compounds in the presence of air .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Zinc, sulfuric acid
Substitution: Chloride ions, sulfate ions
Major Products
Oxidation: Chromium(VI) oxide
Reduction: Chromium(II) chloride
Substitution: Chromium(III) sulfate
Applications De Recherche Scientifique
Chromium compounds have a wide range of applications in scientific research. They are used in:
Mécanisme D'action
Chromium compounds, particularly trivalent chromium, play a role in carbohydrate, lipid, and protein metabolism. They enhance the effects of insulin on target tissues by activating AMP-activated protein kinase (AMPK) and binding to the beta-subunit of ATP synthase . This activation leads to improved glucose metabolism and peripheral nerve function .
Comparaison Avec Des Composés Similaires
Chromium compounds can be compared with other transition metal compounds like molybdenum and tungsten. While all three belong to the same group in the periodic table, chromium compounds are unique in their diverse oxidation states and their role in biological systems . Similar compounds include:
- Chromium(III) chloride
- Chromium(II) oxide
- Chromium(VI) oxide
Chromium compounds are distinct due to their amphoteric nature and their ability to form stable complexes with various ligands .
Propriétés
Formule moléculaire |
Cl5Cr3H2O- |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
chromium;chromium(2+);oxochromium;trichloride;dihydrochloride |
InChI |
InChI=1S/5ClH.3Cr.O/h5*1H;;;;/q;;;;;;;+2;/p-3 |
Clé InChI |
RPRPGUHWINWWNU-UHFFFAOYSA-K |
SMILES canonique |
O=[Cr].Cl.Cl.[Cl-].[Cl-].[Cl-].[Cr].[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)
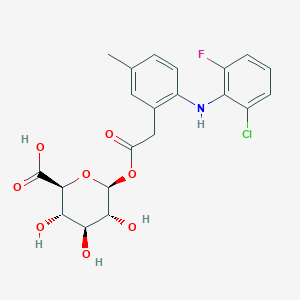
![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)
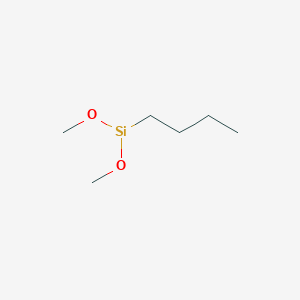

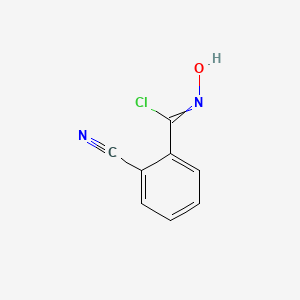
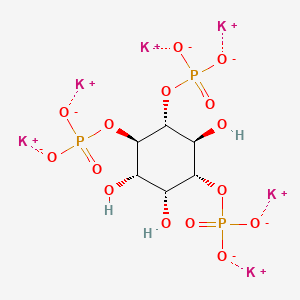
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)

![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
